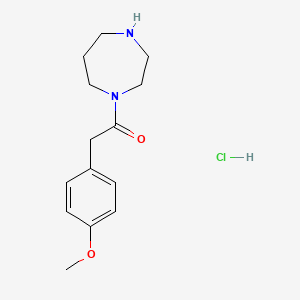

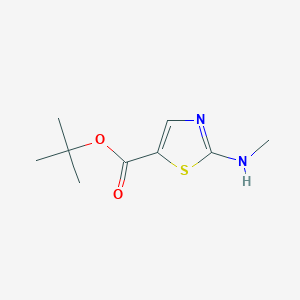

4-Pyrrolidin-1-ylquinoline

カタログ番号 B2917797

CAS番号:

46384-61-6

分子量: 198.269

InChIキー: KMHBJKGSMYLCDP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Pyrrolidin-1-ylquinoline is a compound that has been used in the preparation of a medicament for killing clinically latent microorganisms . The pyrrolidine ring is a five-membered nitrogen-containing ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of pyrrolidines has been achieved through various methods including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用

C-H Functionalization and Synthesis

- Redox-Annulations : Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, generating ring-fused pyrrolines. These are then oxidized to pyrroles or reduced back to pyrrolidines (Kang et al., 2015).

- Synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride : A novel process was developed for the synthesis of this compound from phenethylamine, with improvements in yield and purification methods (Feng Ta, 2013).

Biological Evaluation and Potential Applications

- MAP Kinase Inhibition : A study on 3,4-diarylquinolinone derivatives revealed that 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one shows selective inhibition for p38alphaMAPK, a target for inflammatory diseases (Peifer et al., 2007).

- Antimicrobial Activity : Novel quinoline derivatives bearing pyrazoline and pyridine analogues showed potent antibacterial and antifungal activities, with some compounds emerging as highly active against specific microbial strains (Desai et al., 2016).

Electrochemical and Environmental Applications

- Electrochemical Properties : The study of 4,7-di(pyrrolidin-1-yl)-1,10-phenanthrolines revealed insights into their oxidation and reduction mechanisms, suggesting potential applications in electrochemical technologies for environmental protection (Wantulok et al., 2021).

Novel Reaction Mechanisms

- Ugi Reaction with Redox-Neutral Amine C-H Functionalization : Pyrrolidine undergoes redox-neutral α-amidation with concurrent N-alkylation in a new variant of the Ugi reaction, indicating a novel pathway for functionalizing amines (Zhu et al., 2016).

特性

IUPAC Name |

4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-12-11(5-1)13(7-8-14-12)15-9-3-4-10-15/h1-2,5-8H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHBJKGSMYLCDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)quinoline | |

Citations

For This Compound

1

Citations

MM McFarland, SJ Zach, X Wang… - Antimicrobial Agents …, 2016 - Am Soc Microbiol

Toxoplasma gondii is a ubiquitous apicomplexan parasite capable of infecting humans and other animals. Current treatment options for T. gondii infection are limited and most have …

Number of citations: 41

journals.asm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)

![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)

![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)

![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)

![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)